molecular formula C8H11BrO3 B12941695 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one CAS No. 86005-12-1

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one

Cat. No.: B12941695
CAS No.: 86005-12-1
M. Wt: 235.07 g/mol
InChI Key: VLAJSDGHBCCRAX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones. This compound is characterized by the presence of a bromomethyl group attached to a dioxolone ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetone, often under illumination to initiate the bromination process . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent flow rate, and light intensity can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dioxolone ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, which can influence its reactivity and applications.

Properties

CAS No.

86005-12-1

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

4-(bromomethyl)-5-tert-butyl-1,3-dioxol-2-one

InChI

InChI=1S/C8H11BrO3/c1-8(2,3)6-5(4-9)11-7(10)12-6/h4H2,1-3H3

InChI Key

VLAJSDGHBCCRAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC(=O)O1)CBr

Origin of Product

United States

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